1-(4-methylphenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridazine derivatives. This compound features a unique molecular architecture that includes a pyridazine ring, an oxadiazole moiety, and various aromatic substituents, which contribute to its potential biological activities and applications in medicinal chemistry.
This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It is synthesized through multi-step organic reactions and has been studied for its pharmacological properties, particularly in relation to its interactions with biological targets.
The synthesis of 1-(4-methylphenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide typically involves several key steps:
The reaction conditions usually require careful control of temperature and pH, with solvents such as ethanol or dimethylformamide commonly employed to facilitate the reactions.
The molecular formula of 1-(4-methylphenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide is , with a molecular weight of approximately 366.39 g/mol.
The structural representation can be summarized using simplified molecular-input line-entry system notation (SMILES) or International Union of Pure and Applied Chemistry name as follows:
CC(C1=NN=C(C(=C1)C(=O)N2C(=N2)C=CC2=O)C=C(C=C2)C=C2)
1-(4-methylphenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide can undergo several types of chemical reactions:
These reactions are vital for modifying the compound for enhanced biological activity or for synthesizing derivatives with novel properties.
The mechanism of action for 1-(4-methylphenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide is primarily linked to its ability to interact with specific biological targets such as enzymes or receptors.
Upon binding to these targets:
The physical properties include:
Key chemical properties include:
The compound's melting point and boiling point are essential for understanding its stability and handling during synthesis and application.
1-(4-methylphenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0